molecular formula C9H9F2N B13051972 (1R)-1-(2,3-Difluorophenyl)prop-2-enylamine

(1R)-1-(2,3-Difluorophenyl)prop-2-enylamine

Cat. No.: B13051972
M. Wt: 169.17 g/mol
InChI Key: CBPUIEULODMPLG-MRVPVSSYSA-N
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Description

(1R)-1-(2,3-Difluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of amines It features a prop-2-enylamine backbone with a 2,3-difluorophenyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Difluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and propenylamine.

    Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Difluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: It may find applications in the production of specialty chemicals, materials, or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which (1R)-1-(2,3-Difluorophenyl)prop-2-enylamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular functions or signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R)-1-(2,3-Difluorophenyl)prop-2-enylamine include other fluorinated phenylamines and prop-2-enylamines. Examples include:

  • This compound
  • (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine
  • (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds. These unique features can influence its reactivity, binding affinity, and overall behavior in various applications.

Conclusion

This compound is a compound with intriguing structural characteristics and potential applications in multiple scientific fields. Further research and exploration are needed to fully understand its properties and harness its potential for practical uses.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R)-1-(2,3-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m1/s1

InChI Key

CBPUIEULODMPLG-MRVPVSSYSA-N

Isomeric SMILES

C=C[C@H](C1=C(C(=CC=C1)F)F)N

Canonical SMILES

C=CC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

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